molecular formula C11H16N2O4 B8659499 2-(2-Dimethylaminoethoxy)-4-nitroanisole CAS No. 170229-67-1

2-(2-Dimethylaminoethoxy)-4-nitroanisole

Cat. No. B8659499
M. Wt: 240.26 g/mol
InChI Key: JYEQXKGFYKEUOA-UHFFFAOYSA-N
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Patent
US07906529B2

Procedure details

To a solution of 2-methoxy-5-nitro-phenol (10 g), (2-chloro-ethyl)-dimethyl-amine hydrochloride (9.37 g) in dimethylformamide (150 mL) was added NaH (2.98 g) slowly under N2 and at room temperature. The mixture was then stirred at 140° C. heating with an oil bath for 5 hours. The reaction was concentrated to dryness, dissolved in 2 M HCl (200 mL) and washed with ethyl acetate (2×100 mL). The aqueous layer was basified with K2CO3, extracted with dichloromethane (3×200 mL) and ethyl acetate (2×100 mL), dried over Na2SO4, filtered, concentrated to give [2-(2-Methoxy-5-nitro-phenoxy)-ethyl]-dimethylamine (9.17 g, 65% yield). LCMS (m/z) M+H: 241.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.37 g
Type
reactant
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12].Cl.Cl[CH2:15][CH2:16][N:17]([CH3:19])[CH3:18].[H-].[Na+].N#N>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[O:12][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
9.37 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Name
Quantity
2.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating with an oil bath for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 M HCl (200 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL) and ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCCN(C)C)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.17 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.